2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol is a complex organic compound that features a benzimidazole moiety linked to a quinazolin-4-ol structure. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Quinazolin-4-ol Synthesis: The quinazolin-4-ol structure is synthesized separately, often starting from anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole-thioether intermediate with the quinazolin-4-ol derivative under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced quinazolin-4-ol derivatives.
Substitution: Substituted thioether derivatives.
Scientific Research Applications
2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Methylethyl)benzimidazol-2-ylthio]methyl}quinazolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(1-propan-2-ylbenzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H18N4OS/c1-12(2)23-16-10-6-5-9-15(16)21-19(23)25-11-17-20-14-8-4-3-7-13(14)18(24)22-17/h3-10,12H,11H2,1-2H3,(H,20,22,24) |
InChI Key |
KJBNIKXPKWMLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.